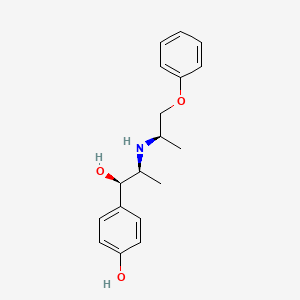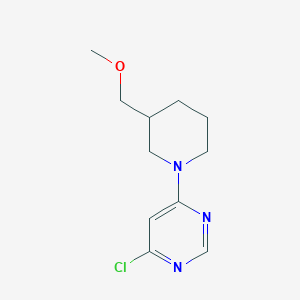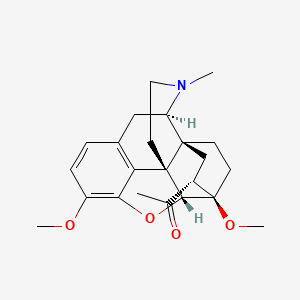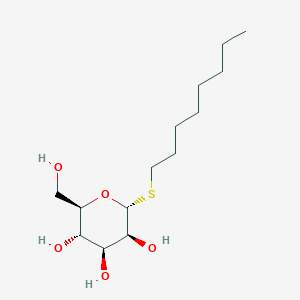
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol is a complex organic compound with a unique structure that includes a hydroxymethyl group and an octylsulfanyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxane ring, the introduction of the hydroxymethyl group, and the attachment of the octylsulfanyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to increase yield and reduce production costs while maintaining the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The octylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with biological molecules makes it a candidate for research in areas such as enzyme inhibition and signal transduction.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol include other oxane derivatives with different substituents. Examples include:
- (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol
- (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-ethylsulfanyloxane-3,4,5-triol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H28O5S |
|---|---|
Molekulargewicht |
308.44 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 |
InChI-Schlüssel |
CGVLVOOFCGWBCS-PEBLQZBPSA-N |
Isomerische SMILES |
CCCCCCCCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
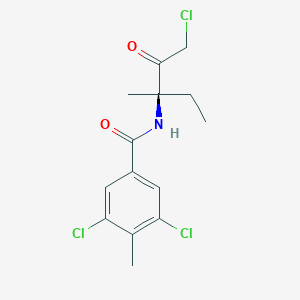
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
